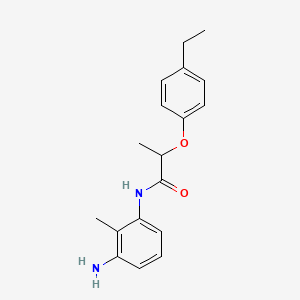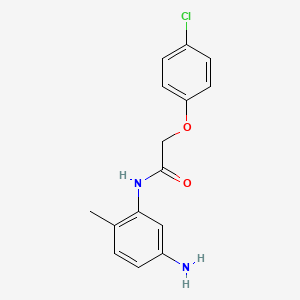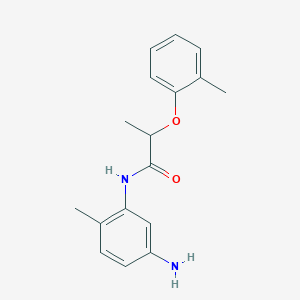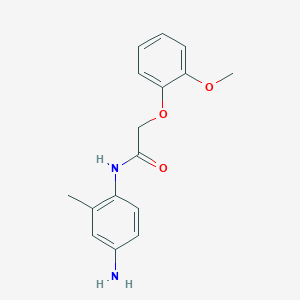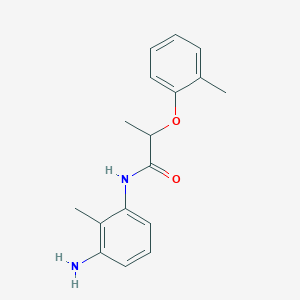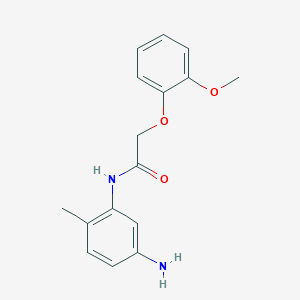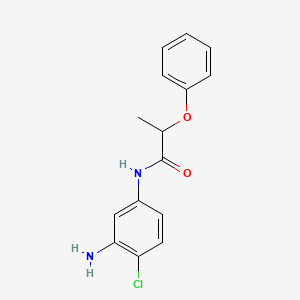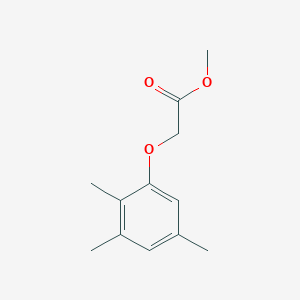
Methyl (2,3,5-trimethylphenoxy)acetate
説明
Methyl (2,3,5-trimethylphenoxy)acetate, also known as MTMPA, is a chemical compound with the empirical formula C12H16O3 . It has a molecular weight of 208.25 g/mol .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, 4-(2,3,5-trimethylphenoxy)phthalonitrile was prepared via an aromatic nucleophilic substitution reaction . Another related compound, Methyl acetate, is produced by catalytic esterification of acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as its melting point, boiling point, density, and other related properties are not explicitly mentioned in the search results . These properties can be determined through specific experimental procedures.科学的研究の応用
Methanogenic Pathways
Research by Conrad (2005) on methanogenic pathways using stable carbon isotopic signatures highlights the importance of understanding how compounds like acetate are metabolized in environmental settings. This work sheds light on the biogeochemical cycles that involve methyl groups and acetate, which could be relevant when considering the environmental impact and natural occurrences of compounds like Methyl (2,3,5-trimethylphenoxy)acetate (Conrad, 2005).
Epigenetic Modifications
The study by Jiang et al. (2019) on epigenetic modifications in stress response genes associated with childhood trauma provides insights into how chemical exposure can lead to epigenetic changes. While this research focuses on the human health aspect, it indirectly relates to how exposure to various chemicals, potentially including this compound, might impact gene expression through epigenetic mechanisms (Jiang et al., 2019).
Chemosensors Development
Roy (2021) discusses the use of 4-methyl-2,6-diformylphenol in developing chemosensors for detecting various analytes, which is a direct application of organic chemistry in creating tools for chemical detection and analysis. This research underscores the potential for compounds with specific functional groups, similar to those in this compound, to be utilized in sensor technology (Roy, 2021).
Advanced Oxidation Processes
Qutob et al. (2022) review the degradation of acetaminophen by advanced oxidation processes, highlighting pathways, by-products, and biotoxicity. This research can inform the degradation pathways of complex organic compounds, including this compound, emphasizing the environmental and toxicological considerations of such processes (Qutob et al., 2022).
Safety and Hazards
While specific safety data for Methyl (2,3,5-trimethylphenoxy)acetate is not available in the search results, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
methyl 2-(2,3,5-trimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)10(3)11(6-8)15-7-12(13)14-4/h5-6H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUWVSXMVBOUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)OC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Methoxyphenoxy)-3-pyridinyl]methanamine](/img/structure/B3174759.png)
![6-cyclopropyl-1-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3174768.png)
